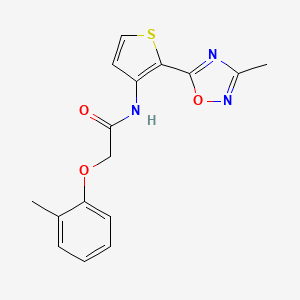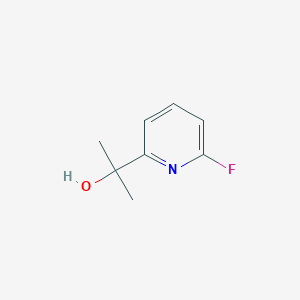![molecular formula C26H26FN5O4 B2686886 2-(3,4-dimethoxyphenyl)-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 941982-15-6](/img/structure/B2686886.png)
2-(3,4-dimethoxyphenyl)-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,4-dimethoxyphenyl)-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C26H26FN5O4 and its molecular weight is 491.523. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
The derivative 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione has been synthesized and evaluated for its antimicrobial activity against Gram-positive and Gram-negative bacteria, and the yeast-like pathogenic fungus Candida albicans. It showed broad-spectrum antibacterial activities and potent activity against certain Gram-positive bacteria. Additionally, its anti-proliferative activity was assessed against various cancer cell lines, demonstrating significant potential in this area (Al-Wahaibi et al., 2021).
Novel Biofilm and MurB Inhibitors
A study on novel bis(pyrazole-benzofuran) hybrids, possessing a piperazine linker, showed effective antibacterial efficacies and biofilm inhibition activities. These compounds were also found to be potent MurB enzyme inhibitors, suggesting their potential use in combating antibiotic-resistant bacterial strains (Mekky & Sanad, 2020).
Molecular Structure Investigations
Research on new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties highlighted their molecular structure investigations. This includes analysis of intermolecular interactions and electronic properties, which are essential for understanding their potential applications in various fields, such as material science and pharmacology (Shawish et al., 2021).
Antagonist Interaction with CB1 Cannabinoid Receptor
The interaction of an antagonist compound with the CB1 cannabinoid receptor was explored, providing insights into the structural and pharmacological characteristics of these types of compounds. This research could have implications for the development of new drugs targeting the cannabinoid system (Shim et al., 2002).
Antioxidant and Anticancer Activities
A study on pyrano[2,3-d]pyrimidine and pyrano[2,3-d]pyrimidine-5-one derivatives highlighted their synthesis and potential as fused heterocyclic systems. These compounds were evaluated for their antioxidant and anticancer activities, showing promise in these fields (Mahmoud et al., 2017).
Potential Antipsychotic Agents
Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols as novel potential antipsychotic agents indicated that these compounds, unlike clinically available antipsychotic agents, did not interact with dopamine receptors. This suggests a different mechanism of action and potential use in the treatment of psychiatric disorders (Wise et al., 1987).
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN5O4/c1-35-23-8-3-18(15-24(23)36-2)21-16-22-26(34)31(13-14-32(22)28-21)17-25(33)30-11-9-29(10-12-30)20-6-4-19(27)5-7-20/h3-8,13-16H,9-12,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBYLVUPAMWHGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-butylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2686803.png)
![2-[[4-amino-6-[(4-methoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2686804.png)
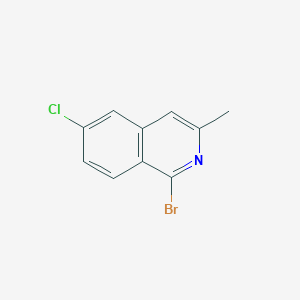
![N-(4,6-dimethyl-2-pyridinyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B2686811.png)
![N-Methyl-N-[(1-propyl-1H-pyrazol-3-YL)methyl]amine](/img/structure/B2686812.png)


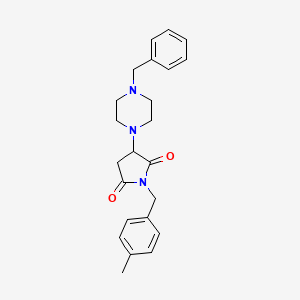
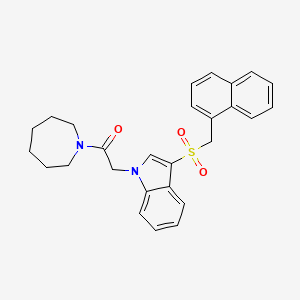
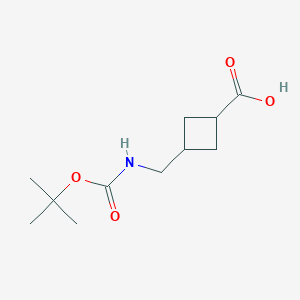
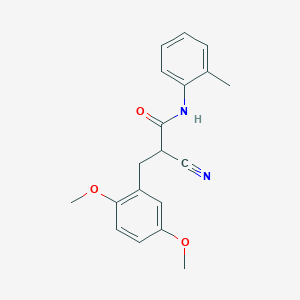
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2686823.png)
